三唾液酸神经节苷脂 GT1b

描述

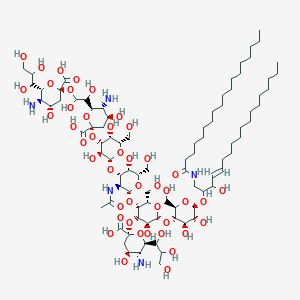

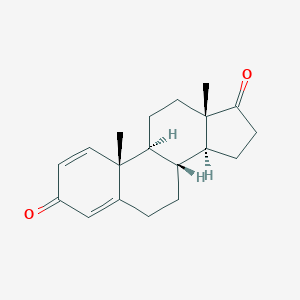

Trisialoganglioside GT1b is a type of ganglioside that is characterized by having two sialic residues linked to the inner galactose unit . It is a major molecular determinant on the surfaces of vertebrate nerve cells . It is composed of a neutral tetra-saccharide core, with one or two sialic acid on the internal galactose and an extra sialic acid on the non-reducing terminal of galactose .

Synthesis Analysis

The biosynthesis of GT1b involves several enzymes. The contributions of four mouse genes, St3gal1 through St3gal4, have been evaluated for the biosynthesis of GD1a and GT1b . A sialyltransferase activity has been demonstrated using a membrane fraction of embryonic chick brain, which catalyzes the synthesis of the tetrasialoganglioside GQ1b from added trisialoganglioside GT1b and CMP-N-acetyl [4-14C]neuraminic acid .

Molecular Structure Analysis

The molecular structure of Trisialoganglioside GT1b is C88H157N5O44 . The conformational property of oligosaccharide GT1b in an aqueous environment was studied by molecular dynamics (MD) simulation using an all-atom model. Based on the trajectory analysis, three prominent conformational models were proposed for GT1b .

Chemical Reactions Analysis

Trisialoganglioside GT1b has been shown to have inhibitory effects towards human humoral immune responses. At 0.1-10 μM, it can inhibit spontaneous IgG, IgM, and IgA production by human peripheral blood mononuclear cells .

Physical And Chemical Properties Analysis

Trisialoganglioside GT1b is a lyophilized powder that is soluble in DMSO and ethanol . Its molecular formula is C88H157N5O44 .

科学研究应用

1. Neurotoxicity in Mesencephalic Dopaminergic Neurons

- Summary of Application : Trisialoganglioside GT1b is one of the major brain gangliosides and acts as an endogenous regulator in the brain. It has been shown to induce mesencephalic dopaminergic (DA) neuronal death, both in vivo and in vitro .

- Methods of Application : The study involved the use of mesencephalic cultures. GT1b was applied to these cultures and its effects were observed .

- Results or Outcomes : GT1b attenuated the DA neuron number and dopamine uptake level in mesencephalic cultures. It was found that GT1b inactivates Akt through dephosphorylation at both Ser473 and Thr308, subsequent dephosphorylation of GSK-3β, a substrate of Akt, and hyperphosphorylation of tau, downstream of GSK-3β .

2. Degeneration of Nigral Dopaminergic Neurons

- Summary of Application : Trisialoganglioside GT1b has been shown to induce in vivo degeneration of nigral dopaminergic neurons .

- Methods of Application : The study involved the injection of GT1b into the substantia nigra (SN) of Sprague-Dawley rats .

- Results or Outcomes : Seven days after GT1b injection into the SN, immunocytochemical staining of SN tissue revealed death of nigral neurons, including dopaminergic neurons .

3. High Performance Thin Layer Chromatography (HPTLC)

- Summary of Application : Trisialoganglioside GT1b from bovine brain has been used in high performance thin layer chromatography (HPTLC) in membrane GM1 assays .

- Methods of Application : GT1b is used as a reference standard for TLC (thin layer chromatography) and as antigens for ELISA (enzyme-linked immunosorbent assay) .

4. Inhibition of Con A-stimulated Mitogenesis in Murine T cells

- Summary of Application : Trisialoganglioside GT1b inhibits Con A-stimulated mitogenesis in murine T cells .

- Results or Outcomes : The specific outcomes are not mentioned in the source, but the inhibition of mitogenesis would result in a decrease in T cell proliferation .

5. Akt/GSK-3/tau Signaling Pathway

- Summary of Application : Trisialoganglioside GT1b has been shown to mediate neurotoxicity through the Akt/GSK-3/tau signaling pathway .

- Methods of Application : The study involved the use of mesencephalic cultures. GT1b was applied to these cultures and its effects were observed .

- Results or Outcomes : GT1b inactivates Akt through dephosphorylation at both Ser473 and Thr308, subsequent dephosphorylation of GSK-3β, a substrate of Akt, and hyperphosphorylation of tau, downstream of GSK-3β .

6. Role of Microglia

- Summary of Application : Trisialoganglioside GT1b has been shown to play a role in the activation of microglia, which contributes to the degeneration of nigral dopaminergic neurons .

- Methods of Application : The study involved the injection of GT1b into the substantia nigra (SN) of Sprague-Dawley rats .

- Results or Outcomes : GT1b-activated microglia were present in the SN where degeneration of nigral neurons was found. The neurotoxicity of GT1b against nigral dopaminergic neurons is at least in part mediated by nitric oxide released from activated microglia .

安全和危害

The safety data sheet for Trisialoganglioside GT1b advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

Research on Trisialoganglioside GT1b promises to reveal mechanisms of molecular control related to nerve and glial cell differentiation, neuronal excitability, axon outgrowth after nervous system injury, and protein folding in neurodegenerative diseases . The St3gal2-GT1b-TLR2 axis may offer a novel therapeutic target for the treatment of neuropathic pain .

属性

IUPAC Name |

(2R,4S,5R,6R)-2-[(2S,3S,4R,5R,6S)-2-[(2R,3S,4S,5S,6S)-3-acetamido-2-[(2S,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-1-(octadecanoylamino)octadec-4-en-2-yl]oxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-6-[2-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,2-dihydroxyethyl]-4-hydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H157N5O44/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-56(107)92-37-51(45(101)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)124-80-66(113)65(112)70(54(42-98)127-80)129-82-69(116)77(136-87(84(120)121)35-46(102)57(89)72(132-87)61(108)49(105)38-94)71(55(43-99)128-82)130-79-60(93-44(3)100)75(63(110)52(40-96)125-79)131-81-68(115)76(64(111)53(41-97)126-81)135-86(83(118)119)34-47(103)59(91)74(134-86)67(114)78(117)137-88(85(122)123)36-48(104)58(90)73(133-88)62(109)50(106)39-95/h30,32,45-55,57-82,94-99,101-106,108-117H,4-29,31,33-43,89-91H2,1-3H3,(H,92,107)(H,93,100)(H,118,119)(H,120,121)(H,122,123)/b32-30+/t45?,46-,47-,48-,49?,50?,51?,52-,53-,54+,55-,57+,58+,59+,60-,61?,62?,63+,64+,65+,66+,67?,68-,69-,70+,71+,72+,73+,74+,75-,76+,77-,78?,79+,80+,81+,82+,86+,87+,88+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNPEYQWKCQBBU-ADMXJUBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C(C=CCCCCCCCCCCCCC)O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(O)OC6(CC(C(C(O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C(/C=C/CCCCCCCCCCCCC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O[C@]5(C[C@@H]([C@H]([C@@H](O5)C(C(O)O[C@]6(C[C@@H]([C@H]([C@@H](O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)O[C@]7(C[C@@H]([C@H]([C@@H](O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H157N5O44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1989.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trisialoganglioside GT1b | |

CAS RN |

59247-13-1 | |

| Record name | Trisialoganglioside GT1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059247131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)